molecular formula C18H21ClN4O4S B2579710 2-[4-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 1241693-40-2

2-[4-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2579710
CAS No.: 1241693-40-2
M. Wt: 424.9
InChI Key: NVVLYJKBHUODOO-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative featuring a sulfonylpiperazine backbone linked to a 4-chlorophenyl ethenyl group and a 5-methyl-1,2-oxazol-3-yl moiety. Its design incorporates structural elements aimed at modulating biological activity, particularly in anti-inflammatory or anti-exudative pathways. The sulfonylpiperazine group enhances solubility and pharmacokinetic stability, while the 4-chlorophenyl ethenyl substituent may influence receptor binding affinity due to its hydrophobic and electron-withdrawing properties.

Properties

IUPAC Name

2-[4-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O4S/c1-14-12-17(21-27-14)20-18(24)13-22-7-9-23(10-8-22)28(25,26)11-6-15-2-4-16(19)5-3-15/h2-6,11-12H,7-10,13H2,1H3,(H,20,21,24)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVLYJKBHUODOO-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NC(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide , with CAS number 1241693-40-2, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, enzyme inhibition, and anticancer activities, based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H21ClN4O4SC_{18}H_{21}ClN_{4}O_{4}S, with a molecular weight of approximately 424.9 g/mol. The structure features a piperazine ring, a sulfonyl group, and an oxazole moiety, which are critical for its biological interactions.

Antibacterial Activity

Recent studies have demonstrated that compounds structurally related to this molecule exhibit significant antibacterial properties. For instance, derivatives with similar functional groups showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while displaying weaker effects against other bacterial strains. The most active derivatives had IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating potential as effective antibacterial agents .

CompoundTarget BacteriaIC50 (µM)
Compound ASalmonella typhi0.63
Compound BBacillus subtilis1.13
Compound COther strains6.28

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer’s. Studies indicated that certain derivatives exhibited strong AChE inhibitory activities, which could be beneficial in drug development for cognitive disorders .

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseCompetitive inhibition2.14
UreaseNon-competitive inhibition1.21

Anticancer Potential

Preliminary investigations into the anticancer properties of related compounds suggest that they may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the oxazole ring is often associated with enhanced anticancer activity due to its ability to interact with DNA and proteins involved in cell growth regulation .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The sulfonamide group may facilitate binding to active sites on enzymes like urease and AChE.
  • Receptor Interaction : The piperazine and oxazole moieties can modulate receptor activity, influencing signaling pathways associated with inflammation and cancer progression.

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • Study on Neuroprotection : A derivative was tested in a mouse model for Alzheimer’s disease, showing improved memory retention compared to controls.
  • Antimicrobial Trials : Clinical trials indicated that formulations containing similar structures significantly reduced bacterial load in infected patients.

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds similar to 2-[4-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide exhibit significant anticancer activity. For instance, a related compound demonstrated percent growth inhibitions (PGIs) of up to 86.61% against various cancer cell lines such as SNB-19 and OVCAR-8 .

Antimicrobial Activity

In vitro studies have demonstrated that compounds with similar structures possess antimicrobial properties against various pathogens, including bacteria and fungi. These compounds were evaluated for their efficacy against strains like Mycobacterium tuberculosis and Candida species, showing comparable effectiveness to established antibiotics such as isoniazid and fluconazole .

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential applications in neuropharmacology. Compounds with piperazine structures have been investigated for their effects on neurotransmitter systems, particularly in treating conditions like anxiety and depression. The sulfonamide group may also enhance solubility and bioavailability, making it a candidate for further neuropharmacological studies.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsInhibition (%)Reference
AnticancerN-Aryl derivatives86.61
AntimicrobialVarious bacterial strainsComparable to standards
NeuropharmacologicalPiperazine derivativesUnder investigation

Case Studies

  • Anticancer Studies : A study explored the anticancer effects of structurally related compounds on multiple cancer cell lines. The results indicated significant growth inhibition, suggesting that modifications to the piperazine structure may enhance anticancer activity.
  • Antimicrobial Efficacy : Research involving a series of sulfonamide derivatives showed promising results against both Gram-positive and Gram-negative bacteria, indicating the potential for developing new antimicrobial agents based on this compound's framework.
  • Neuropharmacological Investigations : Preliminary docking studies have suggested that modifications to the piperazine structure may lead to enhanced binding affinity to neurotransmitter receptors, warranting further exploration into its therapeutic potential for neurological disorders.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide and acetamide functional groups undergo hydrolysis under acidic or alkaline conditions:

Reaction TypeConditionsReagents/CatalystsProductsYieldReferences
Acidic hydrolysis80–85°C, aqueous mediumH₂SO₄, HBr, or HClSulfonic acid derivative + 5-methyl-1,2-oxazol-3-amine70–85%
Alkaline hydrolysis120–130°C, polar aprotic solventNaOH/KOH, DMF or DMSOPiperazine sulfonate salt + N-(5-methyl-1,2-oxazol-3-yl)acetamide anion60–75%
  • Key Findings :

    • Acidic hydrolysis cleaves the sulfonamide bond, yielding a sulfonic acid and oxazole amine.

    • Alkaline conditions deprotonate the acetamide, forming a resonance-stabilized anion.

    • Byproducts like benzylamine or phenethylamine can be recovered and recycled .

Nucleophilic Substitution

The sulfonyl group participates in nucleophilic substitution reactions, particularly at the piperazine nitrogen:

Reaction TypeConditionsReagentsProductsYieldReferences
Alkylation120–130°C, toluene or DMFAlkyl halides, K₂CO₃N-alkylated piperazine sulfonamide derivative65–80%
ArylationReflux, DCMAryl boronic acids, Pd catalystBiaryl sulfonamide50–60%
  • Key Findings :

    • Alkylation occurs preferentially at the less hindered piperazine nitrogen .

    • Palladium-catalyzed cross-coupling introduces aryl groups to the sulfonamide.

Oxidation of the Ethenyl Group

The (E)-2-(4-chlorophenyl)ethenyl group undergoes oxidation:

Reaction TypeConditionsReagentsProductsYieldReferences
Epoxidation0–5°C, DCMm-CPBAEpoxide derivative40–55%
DihydroxylationRT, acetone/H₂OOsO₄, NMOVicinal diol30–45%
  • Key Findings :

    • Epoxidation retains stereochemistry, producing a trans-epoxide.

    • OsO₄-mediated dihydroxylation forms a syn-diol.

Electrophilic Substitution on the Oxazole Ring

The 5-methyl-1,2-oxazol-3-yl group undergoes electrophilic substitution:

Reaction TypeConditionsReagentsProductsYieldReferences
Nitration0°C, H₂SO₄/HNO₃HNO₃5-methyl-4-nitro-1,2-oxazol-3-yl acetamide55–70%
HalogenationRT, CCl₄Cl₂ or Br₂5-methyl-4-halo-1,2-oxazol-3-yl acetamide60–75%
  • Key Findings :

    • Nitration occurs at the 4-position due to the methyl group’s directing effect.

    • Halogenation proceeds via an electrophilic mechanism.

Reduction Reactions

The ethenyl and sulfonyl groups can be reduced under specific conditions:

Reaction TypeConditionsReagentsProductsYieldReferences
Catalytic hydrogenation25°C, EtOHH₂, Pd/CSaturated ethyl sulfone derivative85–90%
Sulfonyl group reductionReflux, THFLiAlH₄Thioether analog50–65%
  • Key Findings :

    • Hydrogenation of the ethenyl group produces a single stereoisomer.

    • LiAlH₄ reduces the sulfonyl group to a thioether, retaining the piperazine framework.

Acylation and Sulfonation

The secondary amine in piperazine reacts with acylating/sulfonating agents:

Reaction TypeConditionsReagentsProductsYieldReferences
AcylationRT, DCMAcetyl chloride, TEAN-acetyl-piperazine sulfonamide75–85%
Sulfonation60°C, DMFSO₃·Pyridine complexDisulfonated piperazine derivative60–70%
  • Key Findings :

    • Acylation occurs at the piperazine nitrogen not involved in the sulfonamide bond.

    • Excess sulfonating agents lead to disubstitution.

Cyclization Reactions

The compound participates in intramolecular cyclization:

Reaction TypeConditionsReagents/CatalystsProductsYieldReferences
Piperazine ring expansion130°C, NMPK₂CO₃Seven-membered ring sulfonamide40–50%
  • Key Findings :

    • High-temperature conditions promote ring expansion via nucleophilic attack .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound shares a sulfonamide-acetamide scaffold with other triazole- or oxazole-containing derivatives. For example, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () features a triazole-thioacetamide core with a furan substituent. Key distinctions include:

  • Heterocyclic rings : The oxazole ring (vs. triazole) may reduce metabolic degradation due to increased aromatic stability.

Pharmacological Activity

Studies on structurally related acetamide derivatives (e.g., compounds 3.1–3.21 in ) demonstrate anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses.

  • The 4-chlorophenyl group may improve binding to cyclooxygenase (COX) or leukotriene receptors due to its hydrophobic and electron-deficient nature.
  • The sulfonylpiperazine moiety could enhance bioavailability compared to simpler sulfonamide derivatives.

Research Findings and Data Tables

Table 1: Anti-Exudative Activity of Selected Acetamide Derivatives

Compound Substituent (R) Dose (mg/kg) Inhibition (%)* Reference Compound (Diclofenac Na)
3.1 () Furan-2-yl 10 42.5 48.2 (8 mg/kg)
3.15 () 4-Methoxyphenyl 10 55.1 48.2
Target Compound 4-Chlorophenyl ethenyl *Pending† *Pending†

*Inhibition of carrageenan-induced edema in rodent models.
†Data specific to the target compound requires further experimental validation.

Key Observations:

  • Compounds with electron-withdrawing substituents (e.g., 4-chlorophenyl) in analogs showed higher activity than those with electron-donating groups (e.g., 4-methoxyphenyl) .
  • The oxazole ring in the target compound may confer greater metabolic stability compared to triazole derivatives, which are prone to oxidative cleavage.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[4-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide, and how can reaction efficiency be improved?

  • Methodological Answer : The compound can be synthesized via a multi-step procedure involving condensation reactions. For example, refluxing (4E)-4-(substituted arylidene) intermediates with acetamide derivatives in the presence of pyridine and zeolite catalysts (Y-H type) under controlled conditions (150°C, 5 hours) has been reported to yield similar hydroxyacetamide derivatives . To improve efficiency, optimize catalyst loading (e.g., 0.01 M pyridine) and use Design of Experiments (DoE) to identify critical parameters (temperature, solvent polarity). Flow chemistry systems, as demonstrated in Omura-Sharma-Swern oxidations, can enhance reproducibility and scalability .

Q. How can structural characterization of this compound be validated to ensure synthetic accuracy?

  • Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

  • HPLC-MS : Confirm molecular weight and purity (≥95%) using high-resolution mass spectrometry, as exemplified in PubChem-derived spectral data for analogous piperazine-acetamide compounds .
  • NMR : Analyze 1^1H and 13^13C spectra to verify sulfonylpiperazine and oxazole substituents. Compare chemical shifts with structurally related compounds (e.g., N-phenylpiperazine derivatives) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., E/Z configuration of the ethenyl group) using single-crystal diffraction data .

Q. What preliminary biological screening assays are recommended to assess its antiproliferative activity?

  • Methodological Answer : Use in vitro cell viability assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7). Hydroxyacetamide derivatives with sulfonylpiperazine moieties have shown IC50_{50} values in the micromolar range, suggesting a starting concentration of 1–50 µM . Include positive controls (e.g., doxorubicin) and validate results via dose-response curves.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

  • Methodological Answer : Systematically modify substituents on the piperazine and oxazole rings. For example:

  • Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on target binding .
  • Introduce bioisosteres (e.g., replacing the sulfonyl group with a carbonyl) to improve metabolic stability .
  • Use molecular docking to predict interactions with receptors (e.g., kinase domains) and prioritize synthetic targets .

Q. How should researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or compound stability. To address this:

  • Replicate experiments under standardized protocols (e.g., RPMI-1640 media, 48-hour exposure) .
  • Perform stability studies (HPLC monitoring) to detect degradation products in biological matrices .
  • Validate target engagement using orthogonal assays (e.g., Western blotting for apoptosis markers if antiproliferative mechanisms are hypothesized) .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine omics and chemical proteomics approaches:

  • Transcriptomics : Identify differentially expressed genes post-treatment using RNA-seq.
  • Chemical Proteomics : Use affinity chromatography with immobilized compound analogs to pull down binding proteins .
  • Kinase Profiling : Screen against kinase panels to identify inhibitory activity, as seen in studies of structurally related acetamide derivatives .

Data Analysis and Validation

Q. What statistical models are appropriate for analyzing dose-response data in preclinical studies?

  • Methodological Answer : Use nonlinear regression (e.g., log(inhibitor) vs. response curves in Prism or R) to calculate IC50_{50}/EC50_{50}. For high-throughput data, apply machine learning algorithms (e.g., random forests) to identify predictive features of activity . Report confidence intervals and p-values to quantify uncertainty.

Q. How can researchers validate computational predictions of metabolic pathways for this compound?

  • Methodological Answer : Perform in vitro microsomal stability assays (human liver microsomes) with LC-MS/MS detection. Compare observed metabolites (e.g., hydroxylated or demethylated products) with in silico predictions from tools like ADMET Predictor™ .

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